![molecular formula C8H18O2 B3054133 1,5-Hexanediol, 2-ethyl- CAS No. 58374-34-8](/img/structure/B3054133.png)
1,5-Hexanediol, 2-ethyl-
Overview
Description
Synthesis Analysis
The synthesis of hexanediols involves the preparation of a corresponding ketohexanoate, which is reduced to the diol with lithium aluminum hydride . A method for preparing 3-, 4-, and 5-ketohexanoates, from which the 1,3-, 1,4-, and 1,5-hexanediols were obtained in 75-85% yield by lithium aluminum hydride reduction . Another synthesis method involves the dissolution of 2-butyne glycol in a hydrogenation reaction kettle, and the addition of a nickel catalyst with the dissolving of hexanol .Molecular Structure Analysis
The molecular structure of 1,5-Hexanediol, 2-ethyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 146.2273 .Physical And Chemical Properties Analysis
1,5-Hexanediol, 2-ethyl- is a colorless, viscous liquid. It has a molecular weight of 146.2273 . The boiling point is 517.2 K .Scientific Research Applications
Synthesis of Magnetic Iron-Oxide Nanoparticles
2-Ethylhexane-1,3-diol can be used as a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles by non-hydrolytic sol-gel method .
Production of Polyester Resin, Polyester Plasticizers, Polyurethane Resin
2-Ethylhexane-1,3-diol is used in organic synthesis and can be used to produce polyester resin, polyester plasticizers, polyurethane resin .
Vermifuge to Mosquitoes
It is also effective vermifuge to mosquitoes .
Low-Temperature Synthesis of Diol Monoesters
A study was made of the low-temperature synthesis of esters of heptanoic (enanthic, C7:0) acid and various diols using heterogeneous biocatalysts . The esterification and synthesis of monoesters of heptanoic acid were carried out in batch reactors under very mild conditions .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be used as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles by non-hydrolytic sol-gel method . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Pharmacokinetics
The pharmacokinetics of 2-Ethylhexane-1,5-diol have been studied to some extent. It has been found that the compound is absorbed, distributed, metabolized, and eliminated from the body in a first-order manner following either cutaneous or peroral doses . The systemic pharmacokinetics of the compound were determined following intravenous dosing of male Fischer 344 rats, indicating dose linearity in the 1.5 to 150 mg/kg range .
Result of Action
It’s known that the compound plays a role in the synthesis of magnetic iron-oxide nanoparticles . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.
Action Environment
The action, efficacy, and stability of 2-Ethylhexane-1,5-diol can be influenced by various environmental factors. For instance, its evaporation is a competing factor with penetration, particularly for human skin preparations . Furthermore, thermal decomposition can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
2-ethylhexane-1,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-8(6-9)5-4-7(2)10/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNFTWNCBRRRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476346 | |
Record name | 1,5-Hexanediol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58374-34-8 | |
Record name | 1,5-Hexanediol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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